REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[Br:9]N1C(C)(C)C(=O)N(Br)C1=O>O1CCCC1>[Br:9][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:3]=1[NH:2][CH3:1]
|
Name
|
|
Quantity
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10.6 g
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Type
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reactant
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Smiles
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CNC1=CC=NC=C1
|
Name
|
|
Quantity
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14 g
|
Type
|
reactant
|
Smiles
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BrN1C(=O)N(C(=O)C1(C)C)Br
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solvent was removed
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Type
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DISSOLUTION
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Details
|
the residue was re-dissolved in ethyl acetate
|
Type
|
WASH
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Details
|
The organic phase was washed four times with saturated sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=CC1NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 112.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |